Phosphonothrixin

Herbicide discovery Mode of action Riboflavin biosynthesis

Procure authentic (S)-Phosphonothrixin – the only herbicide targeting DHBPS in riboflavin biosynthesis. Its unique C-P bond, branched skeleton, and enantiomer-specific activity distinguish it from glufosinate. This tool compound enables target engagement studies, co-crystallization, and resistance profiling. Accept no generic phosphonate substitutes; only enantiomerically pure (S)-PTX delivers valid SAR and mode-of-action data for next-generation herbicide discovery.

Molecular Formula C5H11O6P
Molecular Weight 198.11 g/mol
Cat. No. B1250619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonothrixin
Synonyms2-hydroxy-2-hydroxymethyl-3-oxobutylphosphonic acid
phosphonothrixin
Molecular FormulaC5H11O6P
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESCC(=O)C(CO)(CP(=O)(O)O)O
InChIInChI=1S/C5H11O6P/c1-4(7)5(8,2-6)3-12(9,10)11/h6,8H,2-3H2,1H3,(H2,9,10,11)
InChIKeyFFRZUQDLEGTSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonothrixin Procurement Guide: A First-in-Class Herbicidal Phosphonate with a Novel Mode of Action


Phosphonothrixin (PTX) is a phosphonate natural product herbicidal antibiotic originally isolated from the fermentation broth of Saccharothrix sp. ST-888 [1]. It is characterized by a stable carbon-phosphorus (C-P) bond and a unique, branched carbon skeleton [2]. Unlike the major commercial herbicide glufosinate (phosphinothricin) which inhibits glutamine synthetase, phosphonothrixin has been recently identified as the first known inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin (vitamin B2) biosynthetic pathway [3]. This novel target represents a brand-new mode of action for weed control, a critical differentiator given the 30-year gap in discovering new herbicide targets and the escalating crisis of herbicide-resistant weeds [2].

Why Phosphonothrixin Cannot Be Substituted by Common Herbicidal Phosphonates or Analogs


Generic substitution of phosphonothrixin with other herbicidal phosphonates or even close structural analogs is not scientifically valid due to three key differentiators. First, phosphonothrixin's mode of action (DHBPS inhibition) is unique among all known herbicides, including the widely used phosphonate glufosinate (phosphinothricin) which targets glutamine synthetase [1]. Second, the (S)-enantiomer of phosphonothrixin is essential for activity; its cyclic analog, (S)-cyclic phosphonothrixin, exhibits significantly lower herbicidal activity due to conformational restriction, demonstrating that even minor structural changes abolish potency [2]. Third, the complex biosynthetic machinery required for phosphonothrixin production—involving a unique split-gene transketolase (PtxB5/6) and a 14-gene operon—is not present in strains producing other phosphonates like valinophos [3]. Therefore, procurement of the authentic, enantiomerically pure (S)-phosphonothrixin is essential for research and development of this novel herbicide prototype.

Quantitative Differentiation Evidence for Phosphonothrixin Procurement Decisions


Novel Mode of Action: DHBPS Inhibition vs. Glufosinate's Glutamine Synthetase Inhibition

Phosphonothrixin is the first herbicide known to inhibit L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), an enzyme in the riboflavin (vitamin B2) biosynthetic pathway [1]. In contrast, the commercial phosphonate herbicide glufosinate (phosphinothricin) irreversibly inhibits glutamine synthetase, a distinct and well-exploited target [2]. This is a fundamental mechanistic differentiation, not a matter of potency.

Herbicide discovery Mode of action Riboflavin biosynthesis Herbicide resistance

Conformational Specificity: (S)-Phosphonothrixin vs. (S)-Cyclic Phosphonothrixin Activity

The herbicidal activity of phosphonothrixin is exquisitely sensitive to its conformation. A direct comparison shows that the rigid cyclic derivative, (S)-cyclic phosphonothrixin, has demonstrably lower activity than the parent (S)-phosphonothrixin [1]. This loss of activity is attributed to the fixed conformation of the cyclic analog, which presumably cannot adopt the bioactive geometry required for enzyme binding [1]. This demonstrates that even a cyclized version of the same molecule is not a viable substitute.

Structure-activity relationship Conformational analysis Herbicidal activity

Biosynthetic Gene Cluster: A 14-Gene Operon Enables Heterologous Production

Phosphonothrixin production is governed by a specific 14-gene operon, designated the ftx gene cluster [1]. This cluster has been functionally validated; when expressed in a heterologous host, it confers the ability to produce phosphonothrixin [1]. This is a key differentiator from other phosphonate pathways, such as that for valinophos, which shares only early biosynthetic steps but diverges significantly thereafter [1].

Biosynthesis Gene cluster Heterologous expression Metabolic engineering

Synthetic Accessibility: A Scalable 6-Step Synthesis of (±)-Phosphonothrixin

A concise and scalable synthetic route for racemic (±)-phosphonothrixin has been developed, achieving an overall yield of 18% in just six steps [1]. This represents a significant improvement over earlier, more laborious asymmetric syntheses [2]. The racemic mixture is a practical entry point for large-scale studies or as a starting material for further derivatization.

Total synthesis Scalable synthesis Process chemistry

Selectivity Profile: Inactivity Against Bacteria and Fungi

Phosphonothrixin exhibits a notable lack of activity against bacteria and fungi [1]. This selectivity profile suggests a minimal impact on the soil microbiome, which is a key differentiator from broad-spectrum biocides. While glufosinate also has a microbial origin, its impact on soil microorganisms can be more complex [2].

Selectivity Soil microbiome Ecotoxicity

Defined Research and Industrial Scenarios for Phosphonothrixin Application


Discovery of Novel Herbicide Targets: DHBPS Inhibition as a New Mode of Action

Phosphonothrixin is the ideal tool compound for investigating DHBPS as a novel herbicidal target. Researchers can use it to validate target engagement, study resistance mechanisms, and perform high-throughput screens for more potent inhibitors. This scenario leverages the compound's unique and validated mode of action, differentiating it from glufosinate and other commercial herbicides [1].

Structure-Based Drug Design: Utilizing Conformational Specificity Data

The SAR data showing that the cyclic analog is inactive [2] provides a critical structural constraint for computational modeling and medicinal chemistry efforts. Procurement of authentic (S)-phosphonothrixin is essential for co-crystallization studies with DHBPS, enabling structure-guided optimization of this novel herbicide scaffold [1].

Metabolic Engineering and Heterologous Production for Scalable Supply

For industrial biotechnology and agricultural chemical companies, the ftx gene cluster [3] is a defined genetic blueprint. Procuring the cluster (or strains expressing it) enables the development of a fermentation-based production process, circumventing the need for complex chemical synthesis and ensuring a sustainable, cost-effective supply of this novel herbicide lead.

Early-Stage Formulation and Field Trials: Cost-Effective Racemic Synthesis

The scalable, 6-step synthesis of racemic phosphonothrixin [4] provides a practical and economical source of material for initial greenhouse trials, formulation development, and large-scale field testing. This approach allows researchers to evaluate the compound's agronomic potential and environmental fate without the prohibitive cost of enantiopure material from early-stage syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphonothrixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.